molecular formula C22H19ClN2O4S B2605076 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922095-08-7

1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2605076
CAS No.: 922095-08-7
M. Wt: 442.91
InChI Key: VHUJCVMDQWIUSM-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a fused tricyclic core with a sulfonamide substituent. Its structure includes a 3-chlorophenyl group attached to the methanesulfonamide moiety and methyl substituents at positions 8 and 10 of the oxazepine ring.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-14-6-8-21-19(10-14)25(2)22(26)18-12-17(7-9-20(18)29-21)24-30(27,28)13-15-4-3-5-16(23)11-15/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUJCVMDQWIUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-oxazepin core, followed by the introduction of the chlorophenyl group and the methanesulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related dibenzo[b,f][1,4]oxazepine derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial properties.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

Recent research has pointed towards the neuroprotective effects of oxazepine derivatives. The compound's structure suggests potential interactions with neurotransmitter systems.

  • Case Study : A study explored the neuroprotective effects of dibenzo[b,f][1,4]oxazepine derivatives in models of neurodegenerative diseases, indicating a reduction in neuronal apoptosis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Example : Inhibition of carbonic anhydrase has been noted, which could have implications in treating conditions like glaucoma and epilepsy .

Drug Design and Development

Due to its unique structure, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its modifications can lead to enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include sulfonamide derivatives of dibenzo[b,f][1,4]oxazepine with variations in substituents on the aryl rings and sulfonamide groups. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight logP Synthetic Yield Key Features
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 3-chlorophenyl-methanesulfonamide Not reported N/A N/A Chlorophenyl group may enhance lipophilicity and target binding .
N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-Dimethylbenzenesulfonamide () Same core 8,10-dimethyl; 3,4-dimethylbenzenesulfonamide 422.5 4.8875 N/A Higher logP due to methyl groups; improved membrane permeability .
N-(3-(2-Oxo-1-Phenyl-1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepin-8-yl)Phenyl)Methanesulfonamide (14) () Benzo[e][1,4]oxazepine Phenyl at position 1; methanesulfonamide at position 8 Not reported N/A 75% High synthetic yield; phenyl group may stabilize ring conformation .
N,N-Dimethyl-3-(2-Methylphenoxy)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepine-2-Sulfonamide () Dibenzo[b,f][1,4]oxazepine 2-methylphenoxy; N,N-dimethyl sulfonamide Not reported N/A N/A Phenoxy group introduces steric bulk; dimethyl sulfonamide reduces polarity .

Key Observations:

Methyl groups at positions 8 and 10 (as in ) contribute to higher logP values (~4.88), suggesting improved lipid solubility relative to non-methylated analogs .

Synthetic Accessibility: Analogs with phenyl or isopropyl groups (e.g., compounds 25 and 26 in ) exhibit higher yields (87–88%), possibly due to stabilized intermediates during Ullmann or Buchwald-Hartwig coupling reactions .

Pharmacological Implications :

  • The dibenzo[b,f][1,4]oxazepine core (shared with and ) is associated with kinase inhibition, as seen in related scaffolds targeting JAK/STAT or PI3K pathways .
  • The fluorobenzenesulfonamide analog () demonstrates that electronegative substituents (e.g., Cl, F) can modulate binding affinity to ATP pockets in kinases .

Biological Activity

The compound 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A chlorophenyl group that may contribute to its biological interactions.
  • An oxazepin core which is known for various pharmacological properties.
  • A methanesulfonamide group , potentially enhancing solubility and bioavailability.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signal transduction pathways.
  • Receptor Modulation : The compound could bind to various receptors, altering their activity and affecting downstream signaling.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Properties

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin compounds exhibit significant anticancer activity. The specific compound has shown promise in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting tumor growth in vivo models.

For instance, studies have demonstrated that related oxazepin compounds can downregulate the expression of proteins associated with cell proliferation and survival, such as Bcl-2 and NF-kB .

Antimicrobial Effects

Preliminary evaluations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of similar compounds within the dibenzo[b,f][1,4]oxazepin class:

StudyFindings
Wu et al. (2023)Identified the molecular mechanism by which related compounds inhibited HER-2 positive breast cancer cells through modulation of key signaling pathways .
Cremonini et al. (2023)Investigated the effects of flavonoid-rich extracts on inflammation and metabolic dysregulation, highlighting the importance of structural analogs in therapeutic applications .
Researchgate StudySynthesized and evaluated derivatives for anticancer properties, noting significant cytotoxicity in various cancer cell lines .

Summary of Biological Activities

The following table summarizes the potential biological activities associated with this compound:

Activity TypeDescription
AnticancerInduces apoptosis; inhibits proliferation pathways.
AntimicrobialExhibits inhibitory effects against bacterial strains.
AntioxidantPotential to reduce oxidative stress through free radical scavenging.

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